![molecular formula C15H19N3O B2980674 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 543717-57-3](/img/structure/B2980674.png)

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

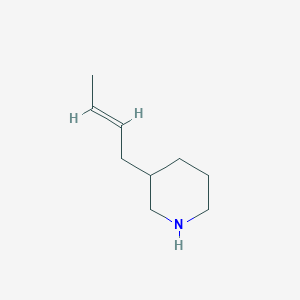

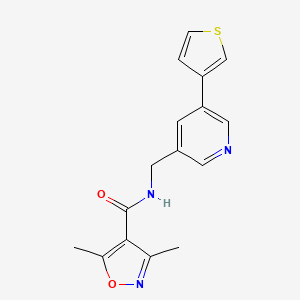

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound with the CAS Number: 543717-57-3. It has a molecular weight of 257.34 . The IUPAC name for this compound is 3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropanenitrile .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile, has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O/c1-12-4-3-5-14 (13 (12)2)17-8-10-18 (11-9-17)15 (19)6-7-16/h3-5H,6,8-11H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.34 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of N-Mannich bases involving compounds related to 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile has shown promising antibacterial and antifungal activities. For instance, compounds derived from reactions with 1-substituted piperazines have displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some of these compounds have shown significant anti-proliferative activity against various cancer cell lines, highlighting their potential in antimicrobial and cancer research (Al-Wahaibi et al., 2021).

Antitumor and Antifungal Studies

Novel derivatives possessing piperazine linkers have been synthesized, demonstrating potent bacterial biofilm and MurB enzyme inhibitory activities. Specifically, certain compounds have exhibited excellent biofilm inhibition activities and significant inhibitory activities against MRSA and VRE bacterial strains, suggesting their potential use in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Broad-Spectrum Anti-Cancer Activity

O-Arylated diazeniumdiolates, which are chemically related to the structure of interest, have shown extensive in vivo activity in various rodent cancer models. These compounds are activated for anti-cancer effects through a glutathione-S-transferase-induced release of cytotoxic nitric oxide, indicating a new avenue for tumor-targeted therapies (Keefer, 2010).

Chemical Characterization and Solid Form Analysis

Research on related compounds has also focused on their chemical characterization, including crystal structure analysis and solid form screening. This work is crucial for understanding the physical and chemical properties of new compounds, which is essential for their development into functional drugs or materials (Gharbia et al., 2008).

Mechanism of Action

Target of Action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a wide range of targets, including G protein-coupled receptors, ion channels, and enzymes . The specific target would depend on the other functional groups present in the molecule.

Mode of Action

Piperazine derivatives typically act by binding to their target protein and modulating its activity. The exact mode of action would depend on the specific target and the nature of the interaction .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets a receptor involved in neurotransmission, it could affect signaling pathways in the nervous system .

Pharmacokinetics

Piperazine derivatives generally have good bioavailability and can cross the blood-brain barrier, making them effective for targeting the central nervous system. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects would depend on the specific target and the downstream pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s solubility, stability, and ability to reach its target .

properties

IUPAC Name |

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-12-4-3-5-14(13(12)2)17-8-10-18(11-9-17)15(19)6-7-16/h3-5H,6,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCOKKXOBRIOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2980595.png)

![[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B2980598.png)

![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)

![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)

![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)